Ara-ATP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

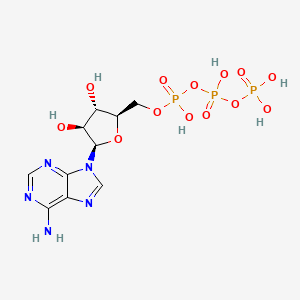

Ara-ATP, also known as this compound, is a useful research compound. Its molecular formula is C10H16N5O13P3 and its molecular weight is 507.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Key Applications

-

Cancer Therapy

- Inhibition of DNA Repair : Ara-ATP has been studied for its ability to inhibit DNA repair mechanisms in cancer cells. In chronic lymphocytic leukemia (CLL), studies have shown that intracellular concentrations of this compound can significantly impact the efficacy of treatments involving other chemotherapeutic agents, leading to increased cytotoxicity and apoptosis in leukemic cells .

- Combination Therapies : The use of this compound in combination with other nucleoside analogs has been explored to enhance therapeutic outcomes. For instance, combining this compound with clofarabine has shown promising results in improving treatment responses in acute leukemia .

-

Molecular Biology Research

- RNA Processing Studies : this compound is utilized in research focusing on RNA processing mechanisms. Its ability to inhibit polyadenylation allows researchers to dissect the roles of various RNA-binding proteins and their interactions during mRNA maturation .

- Enzyme Activity Assays : Due to its competitive inhibition properties, this compound serves as a valuable tool in enzyme assays designed to study poly(A) polymerase activity and related pathways .

-

Antiviral Research

- Potential Antiviral Agent : Preliminary studies have indicated that this compound may exhibit antiviral properties, particularly against viruses that rely on host cell machinery for replication. This aspect is still under investigation but presents a potential avenue for future therapeutic developments .

Case Studies

Propiedades

Número CAS |

3714-60-1 |

|---|---|

Fórmula molecular |

C10H16N5O13P3 |

Peso molecular |

507.18 g/mol |

Nombre IUPAC |

[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1 |

Clave InChI |

ZKHQWZAMYRWXGA-UHTZMRCNSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Sinónimos |

9 beta-D-arabinofuranosyladenine 5'-triphosphate ara ATP ara-ATP arabinofuranosyladenine triphosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.